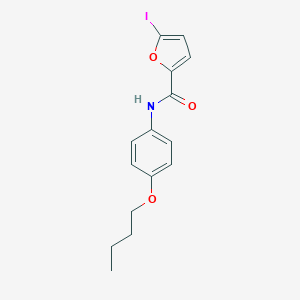

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “N-(4-butoxyphenyl)acetamide” has been reported in several studies . The compound is typically synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide (paracetamol), 1-bromobutane, and sodium hydroxide .

Chemical Reactions Analysis

The synthesis of “N-(4-butoxyphenyl)acetamide” involves an SN2 nucleophilic substitution reaction . This reaction is favored due to the preferred conditions of low steric hindrance around the alpha carbon, allowing iodide to attack from the back and attach to the electrophile during the second step, the transition state .

Aplicaciones Científicas De Investigación

Radiosensitization and Antitumor Activity : One study focused on the synthesis of nitrothiophenes with substituents evaluated as radiosensitizers and bioreductively activated cytotoxins. The most potent radiosensitizers featured strong tertiary amine bases or oxiranes in the side chain, indicating potential applications in enhancing radiotherapy effectiveness (Threadgill et al., 1991).

Crystal Structure Analysis : Research on the crystal structure and Hirshfeld surface analysis of a compound synthesized from semicarbazide highlighted the importance of understanding molecular interactions, which could guide the design of molecules with desired physical and chemical properties (Prabhuswamy et al., 2016).

Antitumor Agents : The development of imidazotetrazines as novel broad-spectrum antitumor agents illustrates the ongoing search for effective cancer treatments. Such compounds may act as prodrug modifications, highlighting the therapeutic potential of structurally complex molecules (Stevens et al., 1984).

Synthesis of Arylazothiazole Disperse Dyes : Another study synthesized novel arylazothiazole disperse dyes containing selenium, demonstrating applications in textile dyeing and biological activities. This research underscores the multifaceted applications of chemically synthesized compounds, from industrial applications to potential antimicrobial and antitumor activities (Khalifa et al., 2015).

Antiviral Activity : The compound SBI-0090799 was identified as a potent inhibitor of Zika virus replication, functioning through the inhibition of NS4A-mediated formation of viral replication compartments. This discovery represents a significant step towards developing treatments for diseases caused by the Zika virus, showcasing the importance of chemical synthesis in addressing public health challenges (Riva et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16INO3/c1-2-3-10-19-12-6-4-11(5-7-12)17-15(18)13-8-9-14(16)20-13/h4-9H,2-3,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGLUDKQNKBCFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B383411.png)

![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B383419.png)

![5,11-dimethyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383420.png)

![Dimethyl 5-[({[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383422.png)

![2-methoxyethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383430.png)

![allyl 7-methyl-3-oxo-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383434.png)